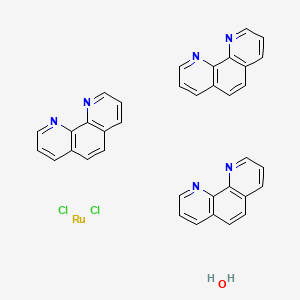

Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate is a chemical compound with the empirical formula C36H24Cl2N6Ru · xH2O . It is also known as Tris(1,10-phenanthroline)ruthenium(II) chloride hydrate . This compound is used in OLED & PLED materials and photocatalysts . It is a solid form and has a molecular weight of 712.59 (anhydrous basis) .

Molecular Structure Analysis

The molecular structure of this compound consists of three 1,10-phenanthroline molecules, two chloride ions, a ruthenium ion, and a variable number of water molecules . The SMILES string representation of the molecule isO.Cl[Ru]Cl.c1cnc2c(c1)ccc3cccnc23.c4cnc5c(c4)ccc6cccnc56.c7cnc8c(c7)ccc9cccnc89 . Chemical Reactions Analysis

This compound is known to be involved in photocatalysis . In the presence of oxygen, fluorescence quenching of this compound is triggered . It may also be used to imprint mesoporous molecular sieves (SBA-15) .Physical and Chemical Properties Analysis

This compound appears as a yellow to amber to dark red powder or crystal . It is slightly soluble in water . The compound is sensitive to light and air .Aplicaciones Científicas De Investigación

Electrochemiluminescence Detection

Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate demonstrates significant utility in electrochemiluminescence (ECL) detection. For instance, Arora et al. (2001) developed an ECL detector using this compound for micellar electrokinetic chromatographic separation. Their research highlights its sensitivity and effectiveness in detecting low concentrations of substances, including amino acids (Arora, Eijkel, Morf, & Manz, 2001).

Spectroelectrochemical Studies

Ortíz-Frade et al. (2003) conducted spectroelectrochemical studies on mixed heteroleptic chelate complexes of ruthenium(II), including this compound. Their work provided insights into the electrochemical behavior and potential applications in various fields (Ortíz-Frade et al., 2003).

Dissolved Oxygen Sensing

Chu et al. (2007, 2009) explored the use of this compound in designing a dissolved oxygen sensor. They demonstrated its efficacy in detecting dissolved oxygen through fluorescence techniques, marking its potential in environmental monitoring and medical applications (Chu, Cai, Qu, & Fang, 2007); (Chu, Yang, Cai, Qu, & Fang, 2009).

Tissue Oxygenation Measurement

Huntošová et al. (2014) utilized this compound for in vivo measurement of tissue oxygenation. Their study underscores the compound's minimally invasive nature and potential for medical diagnostic applications (Huntošová et al., 2014).

Photochemical Applications

Research by Laemmel, Collin, & Sauvage (1999) and others have explored the photochemical properties of ruthenium(II) complexes, including this compound. These studies shed light on its potential in catalyzing photochemical reactions, with implications for material science and synthetic chemistry (Laemmel, Collin, & Sauvage, 1999).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate is oxygen . Oxygen plays a crucial role in various biological processes, including energy production, immune response, and cellular respiration.

Mode of Action

This compound interacts with its target, oxygen, through a process known as fluorescence quenching . This interaction results in changes in the fluorescence properties of the compound, which can be used to monitor oxygen levels in biological systems.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with oxygen. By quenching fluorescence in the presence of oxygen, this compound can serve as a probe for oxygen levels in biological systems . This can provide valuable information about cellular oxygenation status and may have implications for understanding and treating conditions related to hypoxia or oxidative stress.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as light exposure and air exposure should be avoided as they may affect the compound’s stability . Additionally, the compound’s action and efficacy may be influenced by the oxygen concentration in the environment, as its primary mode of action involves interaction with oxygen .

Análisis Bioquímico

Biochemical Properties

Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate is known to interact with oxygen, triggering fluorescence quenching . This property allows it to be used in the study of oxygen-sensitive biochemical reactions .

Cellular Effects

The compound’s oxygen sensitivity has been investigated in chicken embryo chorioallantoic membrane . The phototoxicity of this compound suggests it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with oxygen . This interaction leads to fluorescence quenching, which can be used to study oxygen-dependent processes .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Its oxygen sensitivity was investigated in chicken embryo chorioallantoic membrane , suggesting potential for further in vivo studies.

Propiedades

IUPAC Name |

dichlororuthenium;1,10-phenanthroline;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C12H8N2.2ClH.H2O.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;;/h3*1-8H;2*1H;1H2;/q;;;;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNGRGQLNAWTJI-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.Cl[Ru]Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H26Cl2N6ORu |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746558 |

Source

|

| Record name | Dichlororuthenium--1,10-phenanthroline--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

730.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207802-45-7 |

Source

|

| Record name | Dichlororuthenium--1,10-phenanthroline--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride](/img/no-structure.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2956888.png)

![2-phenyl-5-propyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2956891.png)

![2-{[1-(3-chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}-N-(4-fluorophenyl)propanamide](/img/structure/B2956896.png)

![[2-[5-(1-Methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepan-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2956899.png)